2-(Diethylamino)-1-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVTUNSBFXBFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279010 | |
| Record name | 2-(diethylamino)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4249-64-3 | |
| Record name | NSC23631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(diethylamino)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIETHYLAMINO)-1-PHENYLETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance of β Amino Alcohols in Organic Chemistry
The β-amino alcohol moiety is a cornerstone in organic synthesis, valued for its utility as a versatile intermediate in the creation of a wide array of biologically active compounds. rsc.org This structural unit is present in numerous natural products and pharmaceuticals. For instance, the vancomycin (B549263) class of antibiotics incorporates an aryl serine moiety, which is a type of β-amino alcohol. rsc.org Their importance extends to their use as chiral auxiliaries and ligands in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions. rsc.org
The synthesis of β-amino alcohols is a significant focus of research, with numerous methods developed to achieve high yields and stereoselectivity. google.com A common and effective method is the ring-opening of epoxides with amines. rsc.orggoogle.com This approach can be catalyzed by various agents, including zinc(II) perchlorate (B79767) or indium tribromide, often proceeding with excellent regioselectivity. rsc.orggoogle.com Other innovative, metal-free methods have also been developed, such as a two-step Smiles rearrangement, which demonstrates broad substrate scope under mild conditions. taylorfrancis.com The development of efficient synthetic routes is crucial, as enantiomerically pure β-amino alcohols are vital for producing single-enantiomer drugs. rsc.org
The table below summarizes various synthetic approaches to β-amino alcohols, highlighting the diversity of catalysts and conditions employed in modern organic chemistry.
| Synthesis Method | Catalyst / Conditions | Key Features |
| Epoxide Ring Opening | Zinc(II) perchlorate hexahydrate | Solvent-free, high yields, excellent chemo- and regioselectivity. google.com |
| Epoxide Ring Opening | Indium tribromide | Mild conditions, clean reaction profiles, simple work-up. rsc.org |
| Epoxide Ring Opening | Na-Y zeolite (solid base) | Environmentally benign, reusable catalyst. google.com |
| Smiles Rearrangement | Metal-free | Mild reaction conditions, broad scope, effective for N-arylated amino alcohols. taylorfrancis.com |
| Photoredox Catalysis | Visible light, photocatalyst | Green and sustainable, involves radical intermediates. nih.gov |
Overview of Research Trajectories for 1 Phenylethanol Scaffolds
Foundational Synthetic Routes and Strategies
Approaches Involving 1-Phenylethanone Precursors
A primary and well-established method for the synthesis of 2-(diethylamino)-1-phenylethanol involves the use of 1-phenylethanone, also known as acetophenone, as a starting material. wikipedia.orgcarla-hd.de A common strategy is the bromination of acetophenone to produce 2-bromo-1-phenylethanone (phenacyl bromide). wikipedia.orgchegg.com This α-haloketone is a versatile intermediate that readily reacts with diethylamine (B46881), a secondary amine, in a nucleophilic substitution reaction to yield 2-(diethylamino)-1-phenylethanone. chegg.commdpi.com
The subsequent and crucial step is the reduction of the ketone functionality in 2-(diethylamino)-1-phenylethanone. This reduction converts the carbonyl group to a hydroxyl group, thereby forming the desired this compound. Various reducing agents can be employed for this transformation, with the choice of agent influencing the reaction conditions and outcomes.
For instance, a procedure involving anhydrous zinc chloride, diethylamine, and tert-butanol (B103910) in toluene (B28343) can be used to generate the aminoketone from α-bromoacetophenone and acetophenone, which is then reduced. mdpi.com Another approach involves the reaction of 2-bromo-1-phenylethanone with sodium azide (B81097) to form an azido (B1232118) intermediate, which can then be further manipulated to introduce the amino group. chegg.com
General Organic Synthesis as a Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, containing both a hydroxyl and a tertiary amine group, allows for a variety of subsequent chemical transformations.
The hydroxyl group can undergo esterification or etherification reactions, while the tertiary amine can be involved in quaternization reactions or serve as a directing group in subsequent synthetic steps. The specific reactions and applications of this compound as an intermediate are diverse and depend on the target molecule being synthesized.
Asymmetric Synthesis and Stereoselective Approaches
The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries. Asymmetric synthesis aims to produce a single enantiomer in excess over the other.
Enantioselective Reduction of Keto-Precursors
A key strategy for the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-(diethylamino)-1-phenylethanone. This approach utilizes chiral reducing agents or catalysts to selectively produce either the (R)- or (S)-enantiomer of the alcohol.
Biocatalytic reductions using alcohol dehydrogenases (ADHs) have shown to be highly effective for the asymmetric reduction of ketones. nih.gov These enzymes can exhibit high enantioselectivity, providing access to optically active 2-halo-1-arylethanols, which are precursors to chiral amino alcohols. nih.gov The stereopreference of these enzymatic reductions can often be controlled by the specific enzyme mutant used and the substituents on the aromatic ring of the substrate. nih.gov
Chemical methods for enantioselective reduction often employ chiral catalysts based on metals like rhodium or ruthenium, or chiral boron-based reagents. rsc.orguwindsor.ca For example, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are known to effectively reduce ketones to alcohols with high enantioselectivity. mdpi.com The choice of catalyst and reaction conditions are critical for achieving high enantiomeric excess (ee).
Optical Resolution Techniques for Chiral Separation
When a racemic mixture of this compound is synthesized, optical resolution techniques can be employed to separate the enantiomers. This method involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.
A common approach is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid. researchgate.netresearchgate.net The resulting diastereomeric salts can often be separated by fractional crystallization. After separation, the individual enantiomers of the amino alcohol can be recovered by treating the diastereomeric salts with a base. The efficiency of the resolution can be influenced by the choice of resolving agent and the solvent used for crystallization. researchgate.net For example, dehydroabietic acid has been used as a chiral resolving agent for 2-amino-1-phenylethanol, with the polarity of the solvent playing a crucial role in determining which enantiomer is obtained. researchgate.net
Enzymatic kinetic resolution is another powerful technique. nih.gov This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov For instance, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govnih.gov
Stereoinversion Methodologies (e.g., Mitsunobu Reaction)
Stereoinversion methodologies provide a route to convert one enantiomer of an alcohol into its opposite enantiomer. The Mitsunobu reaction is a well-known and versatile method for achieving such an inversion of stereochemistry. rsc.orgnih.govwikipedia.orgchemistrysteps.comorganic-chemistry.org
In the context of this compound, if one has an enantiomerically enriched sample of the alcohol, the Mitsunobu reaction can be used to invert the stereocenter at the carbon bearing the hydroxyl group. rsc.orgnih.gov The reaction typically involves treating the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted into a good leaving group in situ, which is then displaced by the nucleophile in an SN2 reaction, resulting in a clean inversion of configuration. chemistrysteps.comorganic-chemistry.org
For the synthesis of chiral amino alcohols, a nitrogen nucleophile can be used in a variation known as the Fukuyama-Mitsunobu reaction. wikipedia.org This allows for the direct introduction of an amino group with inversion of stereochemistry. The choice of nucleophile and reaction conditions are critical to ensure a successful and clean inversion.
Advanced Synthetic Techniques
Modern synthetic chemistry offers sophisticated methods to improve efficiency, yield, and environmental footprint. Techniques such as electrocatalytic hydrogenation and microwave-assisted synthesis are at the forefront of these advancements, providing powerful tools for constructing molecules like this compound.
Electrocatalytic Hydrogenation of Carbonyl Compounds
Electrocatalytic hydrogenation represents a green and efficient method for the reduction of carbonyl compounds to their corresponding alcohols. This technique can be applied to the synthesis of this compound from its ketone precursor, 2-(diethylamino)-1-phenylethanone. The process involves the electrochemical generation of active hydrogen species on a catalyst surface, which then hydrogenate the target molecule under mild conditions.
A key setup for this transformation is the proton-exchange membrane (PEM) reactor. nih.govbeilstein-journals.org In this system, a membrane electrode assembly (MEA) is utilized, which typically consists of a PEM sandwiched between an anode and a cathode coated with an electrocatalyst. nih.govbeilstein-journals.org For the reduction of a ketone like acetophenone, which is structurally similar to the precursor of the title compound, catalytic hydrogenation can be achieved by transferring copper from the anode to the cathode during electrolysis. rsc.org
The general process for the electrocatalytic hydrogenation of a ketone to a secondary alcohol is as follows:
Proton Generation: At the anode, humidified hydrogen gas (H₂) or water is oxidized to produce protons (H⁺) and electrons (e⁻). nih.gov
Migration: The protons migrate through the PEM to the cathode.
Hydrogenation: At the cathode, the protons and electrons combine on a catalyst surface (e.g., Pt/C, PtPd/C) to form adsorbed hydrogen atoms, which then reduce the carbonyl group of the substrate dissolved in a suitable solvent. nih.govbeilstein-journals.org
This method avoids the need for high-pressure hydrogen gas and harsh chemical reducing agents, offering a safer and more sustainable alternative to traditional reduction methods. beilstein-journals.org The rate of hydrogenation and the yield of the resulting alcohol are dependent on variables such as current density and temperature, which can be optimized for complete conversion. rsc.org
| Parameter | Description | Significance in Synthesis |
|---|---|---|
| Reactor Type | Proton-Exchange Membrane (PEM) Reactor | Allows for hydrogenation under mild conditions, enhancing safety and sustainability. nih.govbeilstein-journals.org |
| Precursor | 2-(Diethylamino)-1-phenylethanone (An α-amino ketone) | The carbonyl group is the target for reduction to a hydroxyl group. |
| Catalyst | Typically Platinum, Palladium, or Copper-based | Facilitates the formation of active hydrogen for the reduction of the ketone. beilstein-journals.orgrsc.org |
| Conditions | Room temperature, atmospheric pressure | Avoids harsh conditions required by many conventional reduction methods. beilstein-journals.org |
Microwave-Assisted Organic Synthesis (MAOS) in Analogous Transformations
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, known for dramatically reducing reaction times, increasing yields, and often improving product purity. chemicaljournals.comacs.orgat.ua This technique utilizes microwave energy to directly heat polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov
While direct MAOS synthesis of this compound is not extensively documented, its application to analogous transformations is well-established. For instance, the synthesis of the precursor β-amino ketone can be achieved with high efficiency via a microwave-assisted Mannich reaction. This reaction, involving an acetophenone, formaldehyde, and a secondary amine, can produce the β-amino ketone in yields as high as 83% within just 60 seconds. chemicaljournals.com Subsequently, the reduction of the ketone to the final alcohol product can also be accelerated under microwave irradiation. at.ua
The advantages of MAOS in related syntheses are significant:
Speed: Reactions that take hours or days using conventional heating can often be completed in minutes or even seconds. chemicaljournals.comnih.gov
Efficiency: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields. acs.org
Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents, reducing the environmental impact. chemicaljournals.comresearchgate.net
MAOS has been successfully employed in a wide array of syntheses for nitrogen- and oxygen-containing heterocyclic compounds, such as quinolines, indoles, and thiazoles, demonstrating its versatility and effectiveness in transformations analogous to the synthesis of this compound. nih.govmdpi.commdpi.comjusst.org
| Transformation Type | Example Reaction | MAOS Advantage | Reference |
|---|---|---|---|
| β-Amino Ketone Synthesis | Mannich reaction of acetophenone, formaldehyde, and a secondary amine | 83% yield in 60 seconds | chemicaljournals.com |
| Ketone Reduction | Reduction of carbonyl compounds to alcohols | Accelerated reaction times | at.ua |
| Heterocycle Synthesis | Friedländer synthesis of quinolines | Higher yield (72%) compared to conventional heating (34%) | nih.gov |
| Ester Hydrolysis | Hydrolysis of benzamide (B126) to benzoic acid | 7 minutes for 99% yield vs. 1 hour conventionally | chemicaljournals.com |
Derivatization Strategies of the this compound Framework
The this compound molecule possesses two primary sites for chemical modification: the hydroxyl group and the tertiary amine. The hydroxyl group, in particular, is a versatile handle for derivatization through esterification and etherification reactions, allowing for the synthesis of a wide range of analogs.
Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.uk The Fischer esterification method involves heating the alcohol and a carboxylic acid with a strong acid catalyst, like concentrated sulfuric acid. researchgate.net For a more rapid reaction, an acyl chloride can be reacted with the alcohol.
Example Reaction: The reaction of this compound with a carboxylic acid (R-COOH) in the presence of an acid catalyst yields the corresponding ester. This strategy is used, for example, in the derivatization of similar alcohols like 1-phenylethanol with chiral acids to create diastereomeric esters for analytical purposes. nih.gov
Etherification: The synthesis of ethers from the this compound framework can be effectively achieved using methods like the Williamson ether synthesis. orgoreview.comwikipedia.org This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then reacts with a primary alkyl halide. wikipedia.orglibretexts.org
Mechanism:
Alkoxide Formation: The hydroxyl group of this compound is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. orgoreview.comlibretexts.org
Nucleophilic Substitution: The alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) to displace the halide and form the ether linkage. wikipedia.org
Another method, alkoxymercuration-demercuration, allows for the addition of the alcohol to an alkene to form an ether, following Markovnikov's rule. orgoreview.comlibretexts.org These derivatization strategies enable the systematic modification of the this compound scaffold to explore structure-activity relationships or to attach it to other molecular systems.
| Derivatization Strategy | Reagents | Functional Group Formed | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester (-O-C=O) | Reversible reaction, often requires heating. chemguide.co.ukresearchgate.net |
| Acylation | Acyl Chloride or Acid Anhydride | Ester (-O-C=O) | Faster and often more efficient than Fischer esterification. chemguide.co.uk |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Primary Alkyl Halide | Ether (-O-R) | Versatile Sₙ2 reaction for both symmetrical and asymmetrical ethers. orgoreview.comwikipedia.org |
| Alkoxymercuration-Demercuration | Alkene, Mercuric Acetate (B1210297), then NaBH₄ | Ether (-O-R) | Markovnikov addition of the alcohol across a double bond. libretexts.org |
Reaction Mechanisms and Chemical Transformations
Oxidation Pathways of the Hydroxyl Moiety
The secondary alcohol group in 2-(Diethylamino)-1-phenylethanol is susceptible to oxidation to form the corresponding ketone, 2-(diethylamino)-1-phenylethanone. The specific pathways and outcomes of this oxidation are highly dependent on the chosen oxidant and reaction conditions.
Enzymatic oxidation provides a green and selective method for these transformations. The metabolism of related compounds, such as 2-phenylethylamine, proceeds through oxidation by monoamine oxidase to form an intermediate aldehyde (phenylacetaldehyde). nih.gov This intermediate can then be further oxidized to phenylacetic acid or reduced to 2-phenylethanol (B73330) by enzymes like aldehyde dehydrogenase and aldehyde oxidase. nih.gov While not a direct oxidation of the hydroxyl group, this metabolic pathway highlights the enzymatic machinery available for modifying molecules with a phenylethyl structure.
Fungal biotransformation has also been explored for the oxidation of similar structures. For instance, Aspergillus niger can hydroxylate the aromatic ring of 2-phenylethanol to produce tyrosol and hydroxytyrosol. mdpi.comicm.edu.pl The efficiency of these bio-oxidations can be enhanced by modifying reaction conditions, such as the addition of glucose to the medium. icm.edu.pl
Heterogeneous catalysis offers another route. A novel ruthenium-decorating polyoxomolybdate has been shown to be an active heterogeneous catalyst for the oxidation of alcohols, including 1-phenylethanol (B42297), with high efficiency and selectivity. researchgate.net The kinetics of the oxidation of 1-phenylethanol using certain polyoxometalate-based catalysts have been found to be pseudo-first-order with respect to the alcohol concentration. researchgate.net
Nucleophilic and Basic Properties of the Diethylamino Group
The diethylamino group imparts both basic and nucleophilic characteristics to the molecule. The lone pair of electrons on the nitrogen atom can readily accept a proton, making the compound a base. This property is utilized in industrial applications where related amino alcohols, like 2-(diethylamino)ethanol (B1670525) (DEAE), act as corrosion inhibitors by neutralizing acidic species such as carbonic acid. nbinno.comwikipedia.org
The nucleophilicity of the amino group allows it to participate in substitution and addition reactions. The synthesis of DEAE, for example, can be achieved through the reaction of diethylamine (B46881) with ethylene (B1197577) oxide or ethylene chlorohydrin, where the amine acts as the nucleophile. nbinno.comwikipedia.org The transesterification of 2-(diethylamino)ethyl methacrylate (B99206) with methanol (B129727) is another example where the presence of the diethylamino group influences the reaction, leading to the formation of methyl methacrylate and 2-(diethylamino)ethanol. rsc.org
Stereochemical Outcomes and Mechanisms in Reactions
As this compound possesses a chiral center at the carbon bearing the hydroxyl group, controlling the stereochemical outcome of its reactions is crucial for applications where a specific enantiomer is required.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic 1-phenylethanol and related structures. This method relies on the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.govunits.it Lipases and acylases are commonly employed for this purpose, often using vinyl acetate (B1210297) as an acyl donor to esterify one enantiomer. nih.govnih.govnih.gov For example, Acylase I from Aspergillus melleus shows a preference for the (R)-enantiomer of 1-phenylethanol. nih.govunits.it
To determine the enantiomeric excess (ee) and the configuration of the unreacted alcohol, it can be derivatized with a chiral agent, such as (R)-(-)-acetoxyphenylacetic acid, to form diastereomeric esters. nih.govunits.it These diastereomers can be distinguished and quantified using NMR spectroscopy, allowing for the calculation of the original enantiomeric composition. nih.gov
The table below summarizes findings from a study on the kinetic resolution of racemic 1-phenylethanol.
Table 1: Enzymatic Resolution of (R,S)-1-Phenylethanol| Enzyme | Preferred Enantiomer | Derivatizing Agent | Analytical Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Acylase I | (R)-(+)-1-phenylethanol | (R)-(-)-acetoxyphenylacetic acid | ¹H NMR | 52% | nih.gov |
Catalytic Interventions in 1-Phenylethanol Transformations
Catalysis plays a vital role in the efficient and selective transformation of 1-phenylethanol and its derivatives. Homogeneous, heterogeneous, organocatalytic, and enzymatic strategies have all been successfully applied.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. For instance, homogeneous ruthenium-phosphine complexes have been used for the hydrogenation of methyl phenylacetate (B1230308) to produce 2-phenylethanol under low hydrogen pressure. researchgate.net A significant advantage of some modern systems is the ability to use tunable solvents, which allow for homogeneous reaction conditions followed by easy, gas-induced heterogeneous separation of the catalyst for recycling. mdpi.com
Heterogeneous catalysis, where the catalyst is in a different phase, is widely used in industry due to the ease of catalyst separation and reuse. mdpi.com Polyoxometalates, for example, have been developed as robust heterogeneous catalysts for the selective oxidation of 1-(4-chlorophenyl)ethanol (B1581629) with high yield (>98%) and selectivity (>99%) at room temperature. researchgate.net
Table 2: Examples of Catalytic Systems for 1-Phenylethanol Derivative Transformations
| Catalyst Type | Reaction | Catalyst Example | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Homogeneous | Hydrogenation | Ruthenium-phosphine complex | Methyl phenylacetate | 2-Phenylethanol | Effective under low H₂ pressure | researchgate.net |
Organocatalysts are small organic molecules that can catalyze chemical reactions. In the context of 1-phenylethanol transformations, organocatalysts are often used as promoters or co-catalysts. For example, 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst in conjunction with a coupling reagent like EDC (ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride) to facilitate the esterification of 1-phenylethanol with a chiral carboxylic acid. units.it This reaction is a key step in determining the enantiomeric purity of the alcohol after enzymatic resolution. units.it
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. nih.gov This approach is particularly valuable for producing enantiomerically pure chiral alcohols. nih.govresearchgate.net
The kinetic resolution of (R,S)-1-phenylethanol is a well-studied example. Lipases, such as Novozyme 435 (immobilized Candida antarctica lipase (B570770) B), are highly effective in catalyzing the transesterification of one enantiomer, allowing for the separation of both the unreacted alcohol and the esterified product in high enantiomeric purity. nih.gov The efficiency of these resolutions can be optimized by adjusting parameters like temperature, substrate concentration, and biocatalyst loading, often guided by Response Surface Methodology (RSM). nih.gov
Whole-cell biocatalysis offers the advantage of cofactor regeneration. Engineered Escherichia coli and Bacillus licheniformis have been developed to produce 2-phenylethanol from L-phenylalanine. researchgate.netnih.gov These systems utilize enzymes like phenylpyruvate decarboxylase and alcohol dehydrogenase in a cascade to convert the amino acid to the desired alcohol. nih.govnih.gov Similarly, fungi such as Aspergillus niger and cyanobacteria can be used for the biohydroxylation of 2-phenylethanol or the stereoselective reduction of acetophenone (B1666503) to 1-phenylethanol. mdpi.comicm.edu.pl
Table 3: Selected Biocatalytic Transformations of Phenylethanol and Related Compounds
| Biocatalyst | Reaction Type | Substrate | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Novozyme 435 | Kinetic Resolution (Transesterification) | (R,S)-1-phenylethanol | (S)-1-phenylethanol & (R)-1-phenylethyl acetate | Achieved 100% ee for the substrate under optimized conditions. | nih.gov |
| Aspergillus niger (spores) | Aromatic Hydroxylation | 2-phenylethanol | Tyrosol, Hydroxytyrosol | Biooxidation efficiency can be maximized by process modifications. | icm.edu.pl |
| Engineered E. coli | Biosynthesis | L-phenylalanine | 2-phenylethanol | One-pot biotransformation achieved with high conversion (97%). | researchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.
For the analog, 2-(dimethylamino)-1-phenylethanol , the expected signals in ¹H and ¹³C NMR spectra provide a clear signature of its structure. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments of the protons. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The benzylic proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a doublet of doublets, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the nitrogen are diastereotopic and would likely appear as two separate multiplets. The six protons of the two methyl groups on the nitrogen would yield a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For 2-(dimethylamino)-1-phenylethanol , the spectrum would show distinct peaks for the aromatic carbons, the two aliphatic carbons in the ethanol (B145695) backbone, and the carbons of the N-methyl groups. nih.gov The carbons of the phenyl group would resonate in the typical aromatic region (δ 125-145 ppm). The carbinol carbon (CH-OH) would appear around δ 70-75 ppm, while the methylene carbon adjacent to the nitrogen would be found further downfield due to the influence of the nitrogen atom. The N-methyl carbons would produce a signal around δ 45 ppm.
For the target compound, 2-(diethylamino)-1-phenylethanol , the ¹H and ¹³C NMR spectra would be very similar, with key differences in the signals for the N-alkyl groups. Instead of a singlet for two methyl groups, the spectrum would show a quartet for the four methylene protons (-N-CH₂-CH₃) and a triplet for the six methyl protons (-N-CH₂-CH₃) of the two ethyl groups. In the ¹³C NMR spectrum, two distinct signals for the ethyl group carbons would be expected.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Dimethylamino)-1-phenylethanol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl C1 (quaternary) | ~142 |
| Phenyl C2, C6 | ~128 |
| Phenyl C3, C5 | ~127 |
| Phenyl C4 | ~126 |
| CH-OH | ~72 |
| CH₂-N | ~68 |
| N-(CH₃)₂ | ~45 |
Note: Data is based on typical values for similar structural motifs.
The flexible single bonds in the ethanolamine (B43304) backbone of this compound allow for multiple rotational conformations. NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation in solution.
The magnitude of the vicinal coupling constant (³J) between the benzylic proton (on C1) and the methylene protons (on C2) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, researchers can deduce the predominant rotameric populations around the C1-C2 bond. Furthermore, NOE experiments can reveal through-space proximity between protons. For instance, an NOE between the benzylic proton and specific protons on the diethylamino group or the phenyl ring would indicate a folded conformation where these groups are brought close together. Intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom can also influence the conformation, leading to a more rigid, cyclic-like arrangement that can be detected by NMR.
Mass Spectrometric Studies for Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then breaks down into smaller, characteristic fragment ions.
For 2-(dimethylamino)-1-phenylethanol , the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.23 g/mol ). nih.gov The most prominent fragmentation pathway for amino alcohols is the α-cleavage, the breaking of the bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable, resonance-stabilized iminium ion.
The major fragment ion for 2-(dimethylamino)-1-phenylethanol is typically observed at m/z 58. This corresponds to the [CH₂=N(CH₃)₂]⁺ ion, formed by cleavage of the C1-C2 bond. This is often the base peak in the spectrum due to its high stability. Another significant peak can arise from the loss of this dimethylaminomethyl radical from the molecular ion, giving a fragment corresponding to the [C₆H₅CHO]⁺• ion (m/z 106) or the related [C₆H₅CHOH]⁺ fragment (m/z 107).
For This compound (MW 193.28 g/mol ), the fragmentation pattern would be analogous. The primary α-cleavage would lead to a dominant base peak at m/z 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ ion.
Table 2: Predicted Key Mass Spectrometry Fragments
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ion (α-cleavage) (m/z) | Fragment Structure |
| 2-(Dimethylamino)-1-phenylethanol | 165 | 58 | [CH₂=N(CH₃)₂]⁺ |
| This compound | 193 | 86 | [CH₂=N(CH₂CH₃)₂]⁺ |
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of 2-(dimethylamino)-1-phenylethanol or This compound would display several characteristic absorption bands confirming its structure. nih.gov
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene groups are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the secondary alcohol group would produce a strong band in the range of 1050-1150 cm⁻¹.
C-N Stretch: The C-N stretching of the tertiary amine would be visible in the 1020-1250 cm⁻¹ region, often overlapping with other signals.
Aromatic Bending: Out-of-plane (OOP) C-H bending vibrations for the monosubstituted benzene (B151609) ring appear as strong absorptions in the 690-770 cm⁻¹ range, which are highly characteristic.
Table 3: General Infrared Absorption Ranges for 2-(Dialkylamino)-1-phenylethanols
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| -OH | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |
| C-O | Stretching | 1050 - 1150 | Strong |
| Aromatic C-H | Out-of-plane Bending | 690 - 770 | Strong |
X-ray Crystallographic Analysis of this compound Derivatives and Complexes
Amino alcohols like this compound are excellent ligands for a variety of metal ions, acting as bidentate chelators through the nitrogen and oxygen atoms. The formation of a stable five-membered chelate ring upon coordination makes them valuable in coordination chemistry and catalysis.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to investigate the behavior of 2-(Diethylamino)-1-phenylethanol. These methods allow for the exploration of its conformational landscape and dynamics.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to study the electronic structure and properties of this compound. These calculations, based on the principles of quantum mechanics, can predict various molecular properties. For analogous compounds like beta-amino alcohols, QM models have been used to correlate structure with enantioselectivity. nih.gov Such methods can provide insights into the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and interaction with other molecules.
Density Functional Theory (DFT) is a common QM method used to investigate reaction mechanisms. For example, DFT studies on phenylethanolamine N-methyltransferase, an enzyme that acts on similar substrates, have elucidated the SN2 mechanism of methyl transfer. nih.gov These types of calculations could be applied to this compound to predict its behavior in various chemical transformations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics simulations offer a way to study the conformational flexibility and dynamics of this compound over time. While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to similar systems. For instance, all-atom molecular dynamics simulations have been used to study the interaction of drugs with polymer excipients, which is relevant for understanding formulation and delivery. nih.gov
These simulations could model how this compound interacts with its environment, such as solvents or biological macromolecules. By simulating the movement of atoms over time, MD can reveal preferred conformations and the energetics of conformational changes, which are important for its biological activity and chemical reactivity.
Prediction of Molecular Reactivity and Stability Parameters
Theoretical methods can predict the reactivity and stability of this compound. Conceptual DFT provides a framework for calculating reactivity descriptors. nih.gov These descriptors, such as electrophilicity and nucleophilicity indices, can identify the most probable sites for chemical reactions on the molecule. For instance, the nitrogen atom of the diethylamino group and the oxygen atom of the hydroxyl group are expected to be key sites for interaction.
The stability of the molecule can also be assessed through computational means. By calculating the energies of different conformations, the most stable structures can be identified. This information is valuable for understanding its behavior in different chemical environments and its potential for degradation. DFT-based methods have been used to predict the reactivity of alcohol dehydrogenases, which are relevant to the metabolism of alcohols like this compound. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 193.14666423 g/mol |
| Topological Polar Surface Area | 23.5 Ų |
| Heavy Atom Count | 14 |
| Complexity | 155 |
Note: Data sourced from computational predictions.
Theoretical Investigations of Chiral Recognition Processes
The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers. Theoretical studies are crucial for understanding how these enantiomers are recognized by other chiral molecules, a process known as chiral recognition.
Quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating the mechanisms of chiral-selective reactions. mdpi.com These hybrid methods can model the interactions between a chiral molecule and its environment, such as a receptor binding site or a chiral stationary phase in chromatography. For amino alcohols, QM models have been developed to predict enantioselectivity in catalytic reactions. nih.gov
Studies on the chiral recognition of related amino alcohols have utilized various techniques, including NMR spectroscopy with chiral shift reagents. nih.gov Computational modeling can complement these experimental methods by providing a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern chiral discrimination.
Structure-Reactivity Relationships (SRR) and Quantitative Structure-Reactivity Relationships (QSRR)
Structure-reactivity relationships (SRR) and their quantitative counterparts (QSRR) aim to correlate the chemical structure of a molecule with its reactivity.
Correlation of Structural Features with Chemical Transformations
The structural features of this compound, such as the phenyl ring, the hydroxyl group, and the diethylamino group, all contribute to its chemical reactivity. The phenyl ring can undergo electrophilic substitution reactions, while the hydroxyl and amino groups are key for acid-base chemistry and nucleophilic reactions.
QSRR studies on analogous compounds, such as phenethylamines, have been performed to develop models that predict biological activity based on molecular descriptors. nih.gov These models often use descriptors related to lipophilicity (logP), electronic properties, and steric factors. For example, a study on phenethylamine (B48288) derivatives found that the nature of the aromatic group and the substituents on the amine nitrogen significantly influenced their activity as dopamine (B1211576) reuptake inhibitors. biomolther.orgbiomolther.org Similar approaches could be applied to a series of this compound derivatives to understand how modifications to its structure would affect its reactivity in specific chemical transformations.
Theoretical Basis of Binding Interactions with Artificial Receptors
The study of host-guest chemistry, which involves the binding of a "guest" molecule, such as this compound, to a larger "host" molecule, or artificial receptor, is greatly enhanced by computational and theoretical methods. rsc.orgnih.gov These approaches provide a molecular-level understanding of the non-covalent interactions that govern the formation and stability of host-guest complexes. rsc.org While specific computational studies on the binding of this compound with artificial receptors are not extensively detailed in the available literature, the theoretical principles can be elucidated by examining studies on structurally similar compounds, such as phenylethanolamines and other chiral amines, with common classes of artificial receptors like cyclodextrins and calixarenes. nih.govacs.org
The binding of a guest molecule within the cavity or on the surface of an artificial receptor is a complex process driven by a combination of non-covalent interactions. rsc.org These interactions include hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. rsc.orgacs.org For a chiral molecule like this compound, chiral recognition, which is the differential binding of its enantiomers to a chiral receptor, is a key aspect of the interaction. nih.govresearchgate.net
Key Non-Covalent Interactions
The theoretical basis for the binding of this compound to an artificial receptor involves the interplay of several types of forces, as summarized in the table below.
| Interaction Type | Contributing Groups on this compound | Potential Interacting Moieties on Artificial Receptor |
| Hydrophobic Interactions | Phenyl group, ethyl groups on the amine | Hydrophobic cavity of cyclodextrins or calixarenes |
| Hydrogen Bonding | Hydroxyl group (donor), Nitrogen atom of the amine (acceptor) | Hydroxyl groups, ether linkages, or other hydrogen bond donor/acceptor sites on the receptor |
| Electrostatic Interactions | Protonated amine (positive charge), partial charges on atoms | Anionic groups (e.g., sulfonate on calixarenes), regions of negative electrostatic potential on the receptor |
| π-π Stacking | Phenyl group | Aromatic units within the receptor structure (e.g., in calixarenes) |
| van der Waals Forces | Entire molecule | Inner surface of the receptor's cavity |
Computational Methodologies
A variety of computational methods are employed to study these host-guest interactions, providing insights into the structure, stability, and dynamics of the resulting complexes.
| Computational Method | Application in Host-Guest Chemistry |
| Molecular Mechanics (MM) | Initial geometry optimization of host-guest complexes. |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic stability of the complex, conformational changes, and the role of solvent molecules. nih.gov |
| Density Functional Theory (DFT) | Calculation of binding energies, electronic properties, and detailed analysis of non-covalent interactions. mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of interatomic interactions, such as hydrogen bonds. |
| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions within the complex. |
Binding with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for nonpolar guest molecules or moieties in aqueous solutions. acs.org For this compound, the phenyl group is the most likely portion of the molecule to be included within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The stability of such an inclusion complex would be influenced by the size of the cyclodextrin cavity (α, β, or γ-cyclodextrin) relative to the size of the phenyl group. Molecular dynamics simulations of similar systems have shown that the guest molecule can remain stably inside the cavity for extended simulation times. nih.gov
Binding with Calixarenes
Calixarenes are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges. nih.gov Their cavities can be tailored in size and functionality. The interaction of this compound with a calixarene (B151959) could involve the inclusion of the phenyl group into the hydrophobic cavity. Furthermore, the hydroxyl groups on the lower rim of the calixarene can form hydrogen bonds with the hydroxyl and amino groups of the guest molecule. nih.gov Modified calixarenes, for instance, those bearing sulfonate groups, can exhibit strong electrostatic interactions with the protonated form of the diethylamino group. nih.gov Molecular dynamics simulations and quantum chemical calculations are instrumental in understanding the preferred orientation of the guest within the calixarene and the specific interactions that stabilize the complex. nih.govconsensus.app
Chiral Recognition
The chiral center in this compound at the carbon atom bearing the hydroxyl group means that it exists as two enantiomers. The theoretical basis for the chiral recognition of these enantiomers by a chiral artificial receptor lies in the formation of diastereomeric host-guest complexes with different stabilities. nih.govresearchgate.net For effective chiral discrimination, a three-point interaction model is often invoked, where at least three points of contact between the chiral guest and the chiral host are necessary. These interactions can be a combination of the non-covalent forces mentioned earlier. Computational modeling is a powerful tool to understand the subtle differences in the interaction energies and geometries of the diastereomeric complexes, which ultimately determine the degree of enantioselectivity. nih.gov
Applications in Chemical Methodologies and Advanced Materials Research
Molecularly Imprinted Polymers (MIPs) for Chiral Recognition and Separation
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as the template. nih.govresearchgate.net This process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. nih.govresearchgate.net These tailored recognition sites allow the molecularly imprinted polymer (MIP) to selectively rebind the template molecule from a mixture. nih.govresearchgate.net
Template Design and Polymerization Mechanism Studies
The effectiveness of a molecularly imprinted polymer is highly dependent on the choice of template, functional monomers, and the polymerization conditions. mdpi.com In the context of 2-(Diethylamino)-1-phenylethanol, its chiral nature makes it an excellent candidate as a template for creating MIPs capable of chiral recognition. The synthesis of such MIPs typically involves non-covalent interactions between the template and functional monomers.
For instance, a common approach involves the use of methacrylic acid (MAA) as a functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linker. nih.gov The polymerization is often initiated by a free-radical initiator like azobisisobutyronitrile (AIBN). researchgate.net During the pre-polymerization step, the hydroxyl and amino groups of this compound can form hydrogen bonds with the carboxylic acid groups of MAA. These interactions create a stable complex that, after polymerization and template removal, results in binding sites with a high affinity for the specific enantiomer of this compound used as the template.
Studies have also explored the use of different polymerization techniques, such as precipitation polymerization, to produce MIPs with desirable morphological characteristics. nih.gov The choice of porogen, the solvent used during polymerization, also plays a crucial role in determining the polymer's pore structure and, consequently, its recognition capabilities.
Evaluation of Selectivity and Affinity in Imprinted Matrices
The performance of a molecularly imprinted polymer is assessed by its selectivity and affinity for the target molecule. nih.gov Selectivity refers to the ability of the MIP to bind the template molecule in preference to other structurally similar compounds. nih.gov Affinity, on the other hand, is a measure of the strength of the interaction between the MIP and the template.
The selectivity of MIPs designed for this compound is often evaluated by comparing their binding capacity for the template enantiomer versus its antipode. This is typically quantified by the imprinting factor (IF) and the separation factor (α). The imprinting factor is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) prepared under identical conditions but without the template. nih.gov A higher imprinting factor indicates a more effective imprinting process. The separation factor, in the context of chiral separations, is the ratio of the distribution coefficients of the two enantiomers between the MIP and the solvent.
Research has shown that the selectivity of these MIPs can be influenced by various factors, including the template-to-monomer ratio, the degree of cross-linking, and the composition of the solvent used for binding studies. For example, increasing the amount of template during polymerization can lead to a higher number of recognition sites and improved selectivity. However, an excess of template can also lead to non-specific binding.
Role as Ligands in Catalytic Systems
The chiral structure of this compound makes it a valuable ligand in asymmetric catalysis. Chiral ligands are crucial for inducing enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. The nitrogen and oxygen atoms in this compound can coordinate with metal centers, forming chiral metal complexes that can act as catalysts.
These complexes have been investigated in various catalytic reactions, such as the dehydrogenation of alcohols. For instance, nickel(II) complexes incorporating diphosphine ligands have been studied for the acceptorless dehydrogenation of 1-phenylethanol (B42297). osti.gov While this specific example does not directly use this compound as the primary ligand, it highlights the type of catalytic systems where its derivatives could be employed. The steric and electronic properties of the ligand play a significant role in the efficiency and selectivity of the catalyst. osti.gov
Furthermore, P,N chelating ligands derived from similar structures, like (R)- and (S)-1-phenylethylamine, have been successfully used in asymmetric hydrogenation reactions. researchgate.net This suggests the potential for this compound to be modified and incorporated into similar ligand frameworks for a range of catalytic applications.
Development of Chromatographic Stationary Phases for Enantiomeric Separation
One of the most significant applications of this compound is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). redalyc.orgeijppr.com CSPs are the key components in chromatographic columns that enable the separation of enantiomers. eijppr.com The principle behind this separation is the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte, which have different stabilities and, therefore, different retention times on the column. bgb-analytik.com
This compound and its derivatives can be immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP. nih.gov The enantioselective properties of these CSPs arise from the specific interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) between the chiral selector and the enantiomers being separated.
For example, polymeric chiral stationary phases have been synthesized using derivatives of similar compounds like (1S,2S)-(-)-1,2-diphenylethylenediamine. researchgate.net These polymers are then coated or bonded onto silica gel. The resulting CSPs have shown excellent capabilities in separating a wide range of racemic compounds. researchgate.net The performance of these CSPs can be influenced by factors such as the mobile phase composition, temperature, and the presence of additives. researchgate.net
The versatility of these CSPs is demonstrated by their effectiveness in both normal-phase and reversed-phase HPLC, as well as in supercritical fluid chromatography (SFC). researchgate.net The ability to invert the elution order of enantiomers can often be achieved by using the opposite enantiomer of the chiral selector in the stationary phase. bgb-analytik.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
